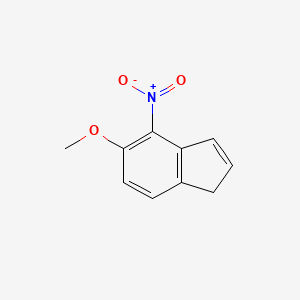

5-methoxy-4-nitro-1H-indene

Description

Significance of Indene (B144670) Core Structures in Organic Synthesis and Functional Materials Research

The indene framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a cornerstone in organic synthesis and materials science. thieme-connect.comresearchgate.net This structural motif is prevalent in a variety of natural products and biologically active compounds, underscoring its importance in medicinal chemistry. thieme-connect.comresearchgate.net The versatility of the indene core allows for the construction of complex molecular architectures, making it a valuable building block for synthetic organic chemists. thieme-connect.combeilstein-archives.org

Beyond its role in the synthesis of natural products and pharmaceuticals, the indene scaffold is instrumental in the development of advanced functional materials. bohrium.comjfe-chem.com Indene derivatives have found applications in the creation of electron-transporting materials for devices like flexible perovskite solar cells and as ligands for metallocene complexes used in olefin polymerization catalysis. researchgate.netacs.orguva.nl The inherent electronic and structural properties of the indene ring system make it an attractive candidate for designing materials with specific optical and electronic functionalities. jfe-chem.com

Overview of Substituted Indenes in Academic Research Contexts

The academic exploration of substituted indenes is a vibrant and expanding field, driven by the diverse properties and potential applications of these compounds. researchgate.netbohrium.com Researchers have developed numerous synthetic methodologies to introduce a wide array of functional groups onto the indene skeleton, thereby tuning its chemical and physical characteristics. thieme-connect.comoup.comtandfonline.com These substitutions can influence the molecule's reactivity, biological activity, and material properties. ontosight.ai

For instance, the introduction of different substituents is a key strategy in the design of new pharmaceuticals, where even minor structural modifications can lead to significant changes in biological efficacy. researchgate.net In materials science, the strategic placement of electron-donating or electron-withdrawing groups on the indene core can alter its electronic properties, making it suitable for specific applications in electronics and photovoltaics. acs.org The development of efficient and selective synthetic routes to multi-substituted indenes remains an active area of research, aiming to provide access to a wider range of functionalized molecules. thieme-connect.combeilstein-archives.org

Research Landscape of Nitro- and Methoxy-Substituted Indene Scaffolds

The presence of both nitro (-NO2) and methoxy (B1213986) (-OCH3) groups on an indene scaffold, as seen in 5-methoxy-4-nitro-1H-indene, creates a molecule with a unique electronic profile. The methoxy group is an electron-donating group, while the nitro group is a strong electron-withdrawing group. This "push-pull" electronic arrangement can lead to interesting chemical reactivity and photophysical properties. acs.org

Research into nitro- and methoxy-substituted indoles, a related heterocyclic system, has shown that this substitution pattern can enhance reactivity towards nucleophilic substitution and influence the molecule's biological activity. clockss.org For instance, the presence of a nitro group can increase the electrophilicity of the indole (B1671886) ring, facilitating reactions that are otherwise difficult. clockss.org While specific research on this compound is not extensively documented in publicly available literature, the principles derived from studies on similarly substituted aromatic systems suggest its potential as a versatile intermediate in organic synthesis. The synthesis of related compounds, such as 5-methoxy-6-nitro-2,3-dihydro-1H-indole, highlights the interest in this class of molecules for their potential applications in medicinal chemistry and as precursors for more complex derivatives. The synthesis of various nitro- and methoxy-substituted indenes and their dihydro-analogs has been reported in the context of developing new biologically active agents. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO3 |

| Monoisotopic Mass | 191.05824 Da |

| Predicted XlogP | 2.5 |

| CAS Number | 1795341-62-6 |

| SMILES | COC1=C(C2=C(CC=C2)C=C1)N+[O-] |

| InChI | InChI=1S/C10H9NO3/c1-14-9-6-5-7-3-2-4-8(7)10(9)11(12)13/h2,4-6H,3H2,1H3 |

| InChIKey | MAOAYKSFAKRBLK-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-nitro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-6-5-7-3-2-4-8(7)10(9)11(12)13/h2,4-6H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOAYKSFAKRBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC=C2)C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 5-methoxy-4-nitro-1H-indene is expected to show strong, characteristic absorption bands corresponding to the nitro and methoxy (B1213986) groups, as well as vibrations from the indene (B144670) skeleton.

Nitro (NO₂) Group: This group is readily identified by two very strong and distinct stretching vibrations. spectroscopyonline.com The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ range, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com These bands are often the most prominent features in the spectrum.

Methoxy (C-O) Group: The aryl-alkyl ether linkage gives rise to a strong C-O stretching band. This typically appears in the region of 1275-1200 cm⁻¹ (asymmetric stretch) and a weaker band around 1075-1020 cm⁻¹ (symmetric stretch).

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring appear as a series of medium to weak bands in the 1600-1450 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic Groups: The C-H stretching vibrations of the CH₂ group at the C-1 position are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). libretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2960 - 2850 | Medium |

| N-O Asymmetric Stretch | -NO₂ | 1550 - 1475 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium-Weak |

| N-O Symmetric Stretch | -NO₂ | 1360 - 1290 | Strong |

| C-O Stretch (Asymmetric) | Ar-O-CH₃ | 1275 - 1200 | Strong |

| C-O Stretch (Symmetric) | Ar-O-CH₃ | 1075 - 1020 | Medium |

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or inactive in the IR spectrum. The symmetric vibrations of non-polar bonds tend to produce strong Raman signals. Key applications include:

Nitro Group Confirmation: The symmetric stretching vibration of the nitro group is typically very strong and easily identifiable in the Raman spectrum, providing confirmatory evidence for the presence of this functional group. semanticscholar.org

Aromatic Ring Analysis: The breathing modes of the aromatic ring often give rise to intense Raman signals, which can be sensitive to the substitution pattern.

Resonance Raman: Due to the presence of the nitroaromatic chromophore, it may be possible to use an excitation laser with a wavelength close to an electronic absorption band of the molecule. This technique, known as resonance Raman spectroscopy, can selectively enhance the vibrations associated with the chromophore, providing detailed information about the electronic structure of the nitro-indene system. researchgate.netnsf.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (molecular formula C₁₀H₉NO₃), HRMS is crucial for confirming its chemical formula. The technique can distinguish between compounds with the same nominal mass but different elemental compositions.

An HRMS analysis, often using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield a molecular ion peak with a mass-to-charge ratio (m/z) that is very close to the calculated exact mass of the protonated molecule [M+H]⁺.

Illustrative HRMS Data for this compound

This table is representative and based on theoretical calculations for the specified compound.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₉NO₃ |

| Calculated Exact Mass | 191.05824 u |

| Expected [M+H]⁺ Ion | 192.06552 u |

| Required Mass Accuracy | < 5 ppm |

The high precision of HRMS allows for the confident assignment of the elemental formula, a critical step in the identification of a new compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is an effective method for assessing the purity of a sample and confirming the identity of the main component. ajrconline.org

In a typical GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification under specific experimental conditions. nih.gov

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This energetic ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular "fingerprint."

The fragmentation pattern for this compound would be expected to show characteristic losses of functional groups. For instance, nitroaromatic compounds often exhibit fragmentation patterns involving the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). strath.ac.uk The methoxy group (OCH₃) can also be lost. The fragmentation of the indene core would also contribute to the unique pattern.

Hypothetical GC-MS Fragmentation Data for this compound

This table presents a plausible fragmentation pattern based on the known fragmentation of related aromatic nitro and methoxy compounds.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Possible Neutral Loss |

| 191 | [C₁₀H₉NO₃]⁺ (Molecular Ion, M⁺) | - |

| 176 | [M - CH₃]⁺ | Loss of a methyl radical |

| 161 | [M - NO]⁺ | Loss of nitric oxide |

| 145 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 133 | [M - CO - OCH₃]⁺ | Sequential loss of CO and methoxy radical |

| 115 | [C₉H₇]⁺ | Indenyl cation |

This fragmentation data, when compared with spectral libraries or analyzed by an experienced chemist, provides strong evidence for the compound's structure.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govmdpi.com This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining a suitable single crystal would be the first step. The crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed. This analysis would confirm the connectivity of the atoms, the planarity of the aromatic ring, and the relative orientations of the methoxy and nitro substituents.

The crystal structure of related nitro-substituted aromatic compounds often reveals insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. researchgate.net For instance, the nitro group in one molecule might interact with the aromatic ring of a neighboring molecule.

Anticipated Crystallographic Parameters for this compound

This table provides a representative set of crystallographic parameters that might be expected for a compound of this type, based on data from similar organic molecules. researchgate.netmst.eduresearchgate.net

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise lattice parameters |

| Bond Lengths (e.g., C-N, N-O, C-O) | e.g., C-NO₂ (~1.45 Å), N-O (~1.22 Å) |

| Bond Angles (e.g., O-N-O) | e.g., O-N-O (~125°) |

| Dihedral Angles | Orientation of substituents relative to the ring |

The data from X-ray diffraction would provide an unambiguous confirmation of the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.comrsc.org This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. rsc.org The resulting spectrum is useful for characterizing compounds with chromophores—parts of a molecule that absorb light.

The structure of this compound contains an extended π-system (the indene ring system) and functional groups with non-bonding electrons (the oxygen of the methoxy group and the oxygens of the nitro group). These features are expected to give rise to characteristic electronic transitions.

The UV-Vis spectrum of this compound would likely exhibit absorptions due to π → π* transitions, which are typically intense and occur at shorter wavelengths, and n → π* transitions, which are generally weaker and appear at longer wavelengths. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions involve the promotion of a non-bonding electron from an oxygen atom to a π* antibonding orbital. The presence of both the electron-donating methoxy group and the electron-withdrawing nitro group on the aromatic ring is expected to influence the energy of these transitions and thus the position of the absorption maxima (λ_max). For example, studies on nitrobenzaldehydes show characteristic absorptions related to nπ* and ππ* transitions. rsc.org

Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

This table is an illustrative representation of the types of electronic transitions and absorption maxima that could be expected for this molecule, based on data for similar aromatic systems. nist.govscielo.org.zaresearchgate.net

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Type of Transition |

| ~250-280 | High (e.g., >10,000) | π → π |

| ~320-360 | Low to Medium (e.g., 100-1,000) | n → π |

The exact positions and intensities of these absorption bands would provide valuable information about the electronic structure of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a way to solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. dtic.milmdpi.com Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the much simpler electron density to determine the energy and other properties of the molecule. dtic.mil

For 5-methoxy-4-nitro-1H-indene, a DFT study would typically begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The result would be a set of predicted bond lengths, bond angles, and dihedral angles for the molecule.

Following optimization, a variety of electronic properties could be calculated:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, one would expect negative potential (electron-rich) areas around the oxygen atoms of the nitro and methoxy (B1213986) groups, and positive potential (electron-poor) areas near the hydrogen atoms.

Atomic Charges: The calculation would assign partial charges to each atom, quantifying the electron distribution throughout the molecule.

Thermodynamic Properties: DFT can be used to predict thermodynamic data such as enthalpy of formation, entropy, and Gibbs free energy. researchgate.net

A variety of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d), 6-311+G(d,p)) can be employed in DFT calculations, with the choice affecting the accuracy and computational cost of the results. icm.edu.plnih.gov

Ab Initio Methods in Indene (B144670) Chemistry

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters in their fundamental equations. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation.

In the context of indene chemistry, ab initio calculations could be used to:

Provide highly accurate benchmark data for geometry and energy, against which results from more approximate methods like DFT can be compared.

Investigate reaction mechanisms and transition states with a high degree of confidence.

Calculate properties where DFT might be less reliable, such as for systems with significant electron correlation effects.

While computationally more demanding than DFT, ab initio methods are invaluable for achieving high accuracy for smaller molecules or for validating the results of less costly methods. researchgate.net

Semi-Empirical Molecular Orbital Theory

Semi-empirical molecular orbital theories, such as AM1, PM3, and MNDO, represent a simplification of ab initio Hartree-Fock theory. scispace.comresearchgate.net They use parameters derived from experimental data to simplify many of the complex integrals involved in the calculation, making them significantly faster than DFT or ab initio methods. scispace.comresearchgate.net

For a molecule like this compound, semi-empirical methods could be employed for:

Rapid initial geometry optimization before applying more rigorous methods.

Studying very large molecular systems or performing molecular dynamics simulations where computational cost is a major limiting factor.

Screening large numbers of related molecules to identify trends in properties.

The trade-off for this speed is a reduction in accuracy, and the results are dependent on the quality of the parameterization for the specific atoms and bonding types present in the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor. nih.gov The energies and spatial distributions of these orbitals are critical for understanding a molecule's electronic behavior. researchgate.net

A computational analysis of this compound would yield specific energy values for the HOMO and LUMO.

HOMO Energy (EHOMO): Related to the ionization potential, this value indicates the molecule's ability to donate electrons. A higher EHOMO suggests a better electron donor. researchgate.net

LUMO Energy (ELUMO): Related to the electron affinity, this value reflects the molecule's ability to accept electrons. A lower ELUMO indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable, more reactive, and requires less energy to become electronically excited. researchgate.net

For this compound, the electron-withdrawing nitro group would be expected to lower the energy of the LUMO, while the electron-donating methoxy group would raise the energy of the HOMO. The interplay of these groups on the indene framework would determine the final orbital energies and the resulting HOMO-LUMO gap.

Interactive Data Table: Conceptual HOMO-LUMO Data

The following table is a conceptual illustration. No experimental or calculated values for this compound were found in the literature.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| LUMO | Value | Electron Acceptor |

| HOMO | Value | Electron Donor |

| HOMO-LUMO Gap | Calculated Difference | Index of Chemical Reactivity |

Implications for Electron Transfer and Reaction Pathways

FMO theory explains that chemical reactions are often driven by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The energy and symmetry of these orbitals dictate whether a reaction pathway is favorable.

For this compound, the HOMO and LUMO analysis would have several implications:

Electron Transfer: The low-lying LUMO, influenced by the nitro group, would make the molecule a potential electron acceptor in charge-transfer interactions. researchgate.net

Reaction Site Prediction: The spatial distribution of the HOMO and LUMO can predict where a molecule is likely to react. For example, a nucleophilic attack would likely occur at atoms where the LUMO has a large density, while an electrophilic attack would target atoms with high HOMO density. researchgate.net

Pericyclic Reactions: In reactions like cycloadditions, the symmetry of the frontier orbitals determines whether the reaction is thermally or photochemically allowed, as described by the Woodward-Hoffmann rules. wikipedia.orgimperial.ac.uk

By analyzing the frontier orbitals, one could predict how this compound might behave in various chemical reactions, guiding synthetic efforts and mechanistic studies.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a crucial tool for predicting the reactive behavior of a molecule. It visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would identify the likely sites for electrophilic and nucleophilic attack. The nitro group, with its high electronegativity, would be expected to create a significant electron-deficient region, while the methoxy group and the aromatic ring would likely exhibit electron-rich characteristics. The precise mapping of these potentials would provide invaluable insights into the compound's reactivity in various chemical environments.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By calculating these properties for this compound and comparing them with experimentally obtained data, researchers can confirm the molecule's structure and gain a deeper understanding of its electronic and vibrational characteristics. For instance, predicted ¹H and ¹³C NMR chemical shifts would help in the assignment of experimental spectra. Similarly, calculated IR frequencies would correspond to the vibrational modes of the molecule, aiding in the identification of functional groups.

Mechanistic Studies through Computational Chemistry

Understanding the reaction mechanisms in which a compound participates is fundamental to organic chemistry. Computational chemistry provides a means to explore potential reaction pathways, transition states, and activation energies. For this compound, mechanistic studies could investigate its behavior in reactions such as electrophilic aromatic substitution, nucleophilic addition, or reductions of the nitro group. By modeling these reactions, it would be possible to determine the most favorable pathways and predict the products, offering guidance for synthetic applications.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule plays a significant role in its properties and reactivity. Conformational analysis of this compound would involve identifying the most stable spatial arrangements of its atoms. This is particularly important for the non-planar five-membered ring of the indene core and the orientation of the methoxy and nitro substituents. Understanding the preferred conformations and the energy barriers between them is essential for predicting the molecule's interactions with other molecules, such as enzymes or receptors.

Thermodynamic Stability and Isomerization Studies

Computational calculations can provide accurate estimations of a molecule's thermodynamic properties, such as its heat of formation and Gibbs free energy. These values are indicative of the molecule's stability. For this compound, it would be beneficial to compare its thermodynamic stability with that of its various isomers. For example, the position of the nitro and methoxy groups on the aromatic ring could be varied to assess the relative stabilities of the resulting isomers. Such studies would provide insights into the likelihood of isomerization under different conditions.

While the framework for a comprehensive computational investigation of this compound is clear, the actual research to populate these areas with specific data has yet to be undertaken and published. The scientific community awaits such studies to unlock the full chemical potential and understanding of this particular compound.

Reactivity and Mechanistic Studies of 5 Methoxy 4 Nitro 1h Indene Derivatives

Electrophilic Aromatic Substitution Reactions on the Indene (B144670) Core

The benzene (B151609) ring of 5-methoxy-4-nitro-1H-indene is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group and deactivated by the electron-withdrawing nitro group. The methoxy group is a powerful ortho-, para-director, while the nitro group is a meta-director. In this specific substitution pattern, the directing effects of the two groups are complex. The methoxy group at position 5 directs electrophiles to positions 4 and 6. However, position 4 is already occupied by the nitro group. The nitro group at position 4 directs incoming electrophiles to positions 2 (on the five-membered ring, which is not aromatic) and 6. Therefore, the most likely position for electrophilic attack on the aromatic ring is position 6, which is ortho to the methoxy group and meta to the nitro group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The conditions for these reactions would need to be carefully controlled to prevent unwanted side reactions on the five-membered ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO₂+ | 5-methoxy-4,6-dinitro-1H-indene |

| Bromination | Br+ | 6-bromo-5-methoxy-4-nitro-1H-indene |

| Sulfonation | SO₃ | This compound-6-sulfonic acid |

| Friedel-Crafts Acylation | RCO+ | 6-acyl-5-methoxy-4-nitro-1H-indene |

Nucleophilic Reactions at Indene Ring Positions

The indene ring system, particularly with the influence of the nitro group, can be susceptible to nucleophilic attack. The positions on the five-membered ring, especially the allylic position 1, can undergo nucleophilic substitution, although this is less common for the parent indene. The presence of the electron-withdrawing nitro group can activate the aromatic ring to nucleophilic aromatic substitution (SNAAr), potentially allowing for the displacement of a suitable leaving group, though neither the methoxy nor the nitro group is a typical leaving group in SNAAr reactions.

A more likely scenario for nucleophilic attack is at the benzylic position (position 1), which can be deprotonated by a strong base to form an indenyl anion. This anion is aromatic and highly stabilized by resonance. The resulting nucleophile can then react with various electrophiles.

Cycloaddition Reactions Involving the Indene Double Bond

The double bond within the five-membered ring of this compound can participate in cycloaddition reactions, most notably Diels-Alder reactions, where the indene can act as a dienophile. The reactivity of the double bond is influenced by the substituents on the aromatic ring. While specific studies on this derivative are scarce, the general reactivity of indenes in [4+2] cycloadditions is well-documented.

Indene and its derivatives can also undergo other types of cycloadditions, such as [2+2] and [3+2] cycloadditions, with suitable reaction partners. For instance, photochemical [2+2] cycloadditions with alkenes can lead to the formation of cyclobutane rings.

Radical Reactions and Pathways

The nitro group in this compound can play a significant role in mediating radical reactions. Nitroaromatic compounds are known to undergo single-electron reduction to form radical anions, which can then participate in a variety of subsequent reactions.

Furthermore, the allylic C-H bonds at the 1-position of the indene ring are susceptible to hydrogen abstraction by radicals, leading to the formation of a stabilized indenyl radical. This radical can then undergo further reactions, such as dimerization or reaction with other radical species. Nitroxide-mediated radical polymerization is a controlled radical polymerization technique that utilizes a stable nitroxide radical to control the polymerization process, and while not directly a reaction of the indene itself, it highlights the role of nitro-like functionalities in radical chemistry.

Oxidation and Reduction Transformations of Nitro and Methoxy Groups

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation (e.g., ammonium (B1175870) formate, Pd/C). The resulting 5-methoxy-1H-inden-4-amine is a versatile intermediate for the synthesis of other derivatives.

Table 2: Common Reagents for the Reduction of the Nitro Group

| Reagent | Product |

| H₂, Pd/C | 5-methoxy-1H-inden-4-amine |

| Fe, HCl | 5-methoxy-1H-inden-4-amine |

| SnCl₂, HCl | 5-methoxy-1H-inden-4-amine |

| Na₂S₂O₄ | 5-methoxy-1H-inden-4-amine |

Oxidation of the Methoxy Group: The methoxy group is generally stable to oxidation. However, under harsh oxidative conditions, cleavage of the methyl-oxygen bond can occur to yield a phenol. More relevant is the oxidation of the indene ring itself. Strong oxidizing agents like potassium permanganate or ozone can lead to cleavage of the double bond and the aromatic ring.

Investigation of Rearrangement Reactions

Nitrogen Atom Insertion Reactions with Indenes

A notable transformation of indenes is the insertion of a nitrogen atom into the five-membered ring to form a six-membered heterocyclic ring, typically a quinoline or isoquinoline derivative. A reported method for this transformation involves the reaction of the indene with an oxidant such as phenyliodine(III) diacetate (PIDA) and a nitrogen source like ammonium carbamate (B1207046). This reaction is proposed to proceed through a mechanism involving the in-situ formation of a reactive nitrogen species that adds to the double bond, followed by ring expansion.

This methodology allows for the conversion of a carbocyclic indene framework into a nitrogen-containing heterocyclic system, which is a valuable transformation in medicinal and materials chemistry. The substituents on the indene ring can influence the feasibility and outcome of this reaction.

Catalytic Transformations and Reaction Kinetics

The study of catalytic transformations involving this compound and its derivatives is primarily focused on the reduction of the nitro group, a common and synthetically valuable transformation in organic chemistry. This process converts the nitro-substituted indene into the corresponding aminoindene, a versatile intermediate for the synthesis of various biologically active molecules and functional materials. The kinetics and mechanisms of these reactions are of significant interest for optimizing reaction conditions and achieving high selectivity and yield.

Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatic compounds. commonorganicchemistry.comazom.com While direct studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the vast body of research on the catalytic reduction of other nitroaromatic compounds. rsc.org Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.comresearchgate.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695), methanol, or ethyl acetate (B1210297).

The general transformation can be represented as follows:

The reaction mechanism for the catalytic hydrogenation of nitroaromatics is generally understood to proceed through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine product. researchgate.netmdpi.com The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group. youtube.com

Detailed Research Findings

Kinetic studies on the reduction of various nitroaromatic compounds have provided valuable insights into the reaction dynamics. The reduction of 4-nitrophenol, for instance, is a well-established model reaction for evaluating the activity of nanocatalysts and often follows pseudo-first-order kinetics. nih.govnih.gov The reaction rate is typically monitored by UV-vis spectroscopy, tracking the disappearance of the nitrophenolate ion. nih.gov

The kinetics of these reductions are often described by the Langmuir-Hinshelwood or Eley-Rideal mechanisms. nih.gov In the Langmuir-Hinshelwood model, both the nitro compound and the reducing agent (e.g., hydrogen) are adsorbed onto the catalyst surface before reacting. In the Eley-Rideal mechanism, only one of the reactants is adsorbed, while the other reacts with it from the bulk solution. nih.gov

The electronic and steric effects of substituents on the aromatic ring can significantly influence the reaction kinetics. Electron-withdrawing groups can sometimes accelerate the reduction by making the nitro group more susceptible to nucleophilic attack by hydride species generated on the catalyst surface. Conversely, bulky substituents near the nitro group may hinder its approach to the catalyst surface, thereby slowing down the reaction rate. In the case of this compound, the methoxy group at the 5-position is an electron-donating group, which might influence the electron density of the aromatic system and, consequently, the rate of reduction.

Below are interactive data tables summarizing typical catalytic systems and kinetic parameters for the reduction of representative nitroaromatic compounds, which can serve as a reference for predicting the behavior of this compound.

Table 1: Catalytic Systems for the Reduction of Nitroaromatic Compounds

| Nitroaromatic Compound | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Nitrobenzene | Pd/C (5%) | H₂ (1 atm) | Ethanol | 25 | >99 | commonorganicchemistry.com |

| 4-Nitrophenol | Gold Nanoparticles | NaBH₄ | Water | 25 | >99 | nih.gov |

| 2-Nitroaniline | Raney Nickel | H₂ (50 psi) | Methanol | 50 | 95 | commonorganicchemistry.com |

| 4-Nitroanisole | Pt/C (5%) | H₂ (1 atm) | Ethyl Acetate | 25 | 98 | researchgate.net |

Table 2: Kinetic Parameters for the Catalytic Reduction of 4-Nitrophenol

| Catalyst | Apparent Rate Constant (k_app) (s⁻¹) | Reaction Order | Mechanism | Reference |

| Gold Nanoparticles | 0.0025 | Pseudo-first-order | Langmuir-Hinshelwood | nih.gov |

| Palladium Nanoparticles | 0.0041 | Pseudo-first-order | Surface-mediated | nih.gov |

| Silver Nanoparticles | 0.0018 | Pseudo-first-order | Langmuir-Hinshelwood | researchgate.net |

These tables illustrate the common conditions and kinetic profiles for nitroaromatic reductions. It is reasonable to expect that the catalytic reduction of this compound would proceed under similar conditions, likely following pseudo-first-order kinetics. The specific rate constant would, however, be influenced by the unique electronic and steric properties conferred by the methoxy group and the indene ring system. Further experimental studies would be necessary to determine the precise kinetic parameters and to fully elucidate the reaction mechanism for this specific compound.

Academic Research Applications and Structure Activity Relationships

Indene (B144670) Derivatives in Material Science Research

While the broader class of indene derivatives has found applications in material science, there is no specific research detailing the use or potential of 5-methoxy-4-nitro-1H-indene in this field.

Precursors for Catalytic Polymerization Processes

There is no available research to indicate that this compound has been investigated or utilized as a precursor for catalytic polymerization processes. Research in this area typically focuses on indene and its derivatives as monomers or co-monomers in the synthesis of polymers with specific thermal or optical properties. The presence of the methoxy (B1213986) and nitro functional groups on the indene ring would be expected to influence its reactivity and the properties of any resulting polymer, but specific studies on this compound are lacking.

Development of Ligands for Catalysis (e.g., N-Heterocyclic Carbene Ligands)

The synthesis of N-heterocyclic carbene (NHC) ligands often involves multi-step processes starting from various organic precursors. While indene-based scaffolds can be used in ligand synthesis, there is no documented synthesis of NHC ligands derived from this compound. The development of new NHC ligands is a vibrant area of research, with applications in organometallic chemistry and catalysis. beilstein-journals.orgscripps.edunih.gov The specific electronic and steric properties imparted by the methoxy and nitro substituents of this compound could theoretically lead to novel ligand properties, but this remains an unexplored area of research.

Applications in Organic Electronics and Photovoltaics (e.g., Indene-C60 Monoadducts)

Derivatives of indene have been explored for their potential in organic electronics and photovoltaics, often in the context of creating novel electron acceptor materials. However, there are no specific studies on the application of this compound or its derivatives, such as indene-C60 monoadducts, in these fields. Research in this area is focused on designing and synthesizing organic materials with suitable electronic and optical properties for use in devices like organic solar cells and light-emitting diodes. rsc.org

Functional Materials Development

The development of functional materials often leverages the unique properties of specific molecular building blocks. While the substituted indene core of this compound presents possibilities for creating materials with interesting optical or electronic properties, there is no published research detailing the development of functional materials based on this specific compound.

Structure-Activity/Property Relationship (SAR/SPR) Studies via Molecular Docking and QSAR

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physical properties. york.ac.ukresearchgate.netprinceton.edu Similarly, molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target molecule. jbcpm.comunar.ac.idresearchgate.net

A search of the scientific literature reveals no SAR, SPR, molecular docking, or QSAR studies that have been performed on this compound or its derivatives. Such studies are typically conducted on series of compounds to understand how specific structural modifications influence their activity, which is a crucial step in rational drug design and materials science. The absence of such studies for this compound indicates that its potential biological activities or material properties have not been systematically investigated.

Future Directions and Emerging Research Avenues in 5 Methoxy 4 Nitro 1h Indene Chemistry

Novel Synthetic Methodologies and Scalable Production

The development of efficient and scalable synthetic routes to 5-methoxy-4-nitro-1H-indene is a primary focus of current research. While established methods exist, they often involve multiple steps, hazardous reagents, or produce modest yields. Future research is geared towards overcoming these limitations.

Key areas of investigation include:

Continuous Flow Chemistry: This approach offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The development of a continuous flow synthesis for this compound could lead to a more efficient and scalable production process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic methods can offer high selectivity and operate under mild reaction conditions, reducing the environmental impact of chemical production. Research into enzymatic routes for the synthesis of this compound is a promising avenue for sustainable manufacturing.

Photoredox Catalysis: This technique utilizes visible light to initiate chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. The application of photoredox catalysis to the synthesis of this compound could open up new and more efficient synthetic pathways.

A comparative overview of potential synthetic methodologies is presented in the table below.

| Methodology | Potential Advantages | Potential Challenges |

| Continuous Flow Chemistry | Enhanced safety, scalability, and automation. | Initial setup costs and optimization of flow parameters. |

| Biocatalysis | High selectivity, mild reaction conditions, and sustainability. | Enzyme stability and availability, and substrate scope limitations. |

| Photoredox Catalysis | Access to unique reaction pathways and mild conditions. | Catalyst cost and optimization of light source and reaction setup. |

Exploration of Undiscovered Reactivity Patterns

The nitro and methoxy (B1213986) groups, along with the indene (B144670) core, impart a rich and complex reactivity to this compound. While some of its reactions are well-understood, there remains significant potential for discovering novel reactivity patterns.

Future research in this area will likely focus on:

Transition Metal-Catalyzed Cross-Coupling Reactions: Investigating the use of the nitro group as a directing group or a leaving group in various cross-coupling reactions could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming strategies.

Asymmetric Catalysis: The development of enantioselective transformations of the prochiral indene core is a key objective. This would allow for the synthesis of chiral derivatives with potential applications in medicinal chemistry and materials science.

Reactions of the Nitro Group: Exploring the reduction of the nitro group to an amine, followed by further functionalization, is a well-established strategy. However, investigating other transformations of the nitro group, such as its participation in cycloaddition reactions or its conversion to other functional groups, could unveil new synthetic possibilities.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational modeling can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Key applications of computational modeling include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. This information can help in understanding reaction mechanisms and designing new catalysts.

Molecular Docking and Dynamics Simulations: These techniques can be employed to predict the binding affinity and mode of interaction of this compound derivatives with biological targets, such as enzymes and receptors. This is crucial for the rational design of new bioactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. These models can then be used to predict the properties of new, unsynthesized compounds.

Development of Derivatization Strategies for Enhanced Bioactivity or Material Properties

The functional groups present in this compound provide multiple handles for derivatization. The strategic modification of its structure can lead to the development of new compounds with enhanced biological activity or improved material properties.

Future derivatization strategies will likely target:

Modification of the Methoxy Group: Conversion of the methoxy group to other alkoxy groups or its replacement with other functional groups can modulate the lipophilicity and electronic properties of the molecule.

Functionalization of the Aromatic Ring: Introduction of additional substituents on the aromatic ring can influence the molecule's interaction with biological targets or its self-assembly properties.

Transformation of the Indene Core: Saturation or functionalization of the double bond in the indene ring can lead to new scaffolds with different three-dimensional shapes and biological profiles.

The table below outlines potential derivatization strategies and their expected impact.

| Derivatization Site | Potential Modification | Potential Impact |

| Methoxy Group | Ether cleavage, O-alkylation | Altered solubility and electronic properties. |

| Aromatic Ring | Electrophilic substitution | Modified steric and electronic profile. |

| Indene Core | Hydrogenation, epoxidation | Change in molecular shape and reactivity. |

| Nitro Group | Reduction to amine | Introduction of a key synthetic handle for further functionalization. |

Synergistic Approaches Combining Synthetic and Theoretical Research

The most rapid advances in the chemistry of this compound will likely come from a close integration of synthetic and theoretical research. This synergistic approach allows for a virtuous cycle of prediction, synthesis, and testing.

In this integrated model:

Computational chemists can use modeling to predict promising new derivatives and reaction pathways.

Synthetic chemists can then target the synthesis of these predicted molecules and explore the proposed reactions in the laboratory.

The experimental results can then be used to refine and validate the computational models, leading to more accurate future predictions.

This collaborative approach will be instrumental in accelerating the discovery of new applications for this compound and its derivatives in fields ranging from medicine to materials science.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-methoxy-4-nitro-1H-indene, and how can reaction conditions be optimized?

The synthesis of this compound involves introducing nitro and methoxy groups onto an indene scaffold. A common approach is electrophilic aromatic substitution, where nitration (e.g., using nitric acid/sulfuric acid) is followed by methoxylation (via alkylation or demethylation of protected intermediates). For example, analogous indene derivatives (e.g., 1-(2-phenylethyl)-1H-indene) have been synthesized via Friedel-Crafts alkylation or multi-step functionalization . Optimization requires monitoring reaction kinetics using TLC or HPLC and adjusting temperature, solvent polarity (e.g., ethanol or dichloromethane), and catalyst loading. Purity can be enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and electronic environments. Aromatic protons adjacent to nitro groups typically show downfield shifts (~8.5–9.0 ppm) .

- X-ray Crystallography : For unambiguous structural determination, use SHELX programs (e.g., SHELXL for refinement). High-resolution data collection (≤ 0.8 Å) minimizes errors in electron density maps .

- IR Spectroscopy : Confirm nitro (1520–1350 cm) and methoxy (2850–2950 cm) functional groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to heat or ignition sources due to potential nitro-group instability .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods. Refer to safety data sheets (SDS) for compound-specific hazards (e.g., skin/eye irritation) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers design experiments to assess the photophysical properties of this compound?

- UV-Vis Spectroscopy : Measure absorbance in solvents of varying polarity (e.g., hexane vs. DMSO) to study solvatochromism.

- Fluorescence Quenching : Titrate with electron donors/acceptors to evaluate excited-state interactions.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental spectra with electronic transitions .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved during structural elucidation?

- Iterative Refinement : Re-examine data collection parameters (e.g., crystal quality, detector distance) and reprocess raw data using software like SHELX .

- Cross-Validation : Compare NMR/IR results with computational predictions (e.g., Gaussian for vibrational modes) .

- Error Analysis : Quantify uncertainties in crystallographic R-factors or NMR integration errors. For example, SHELXL provides reliability indices (R) to assess refinement accuracy .

Q. What advanced crystallographic strategies improve the resolution of this compound structures?

- High-Resolution Data : Use synchrotron radiation for data collection to achieve resolutions ≤ 0.8 Å, enabling precise electron density mapping of nitro and methoxy groups .

- Twinned Data Refinement : Apply SHELXL’s twin law refinement for crystals with non-merohedral twinning. This is critical for nitro-containing compounds prone to packing disorders .

- Hydrogen Atom Positioning : Employ neutron diffraction or low-temperature (100 K) X-ray studies to resolve H-atom positions in methoxy groups .

Q. How can researchers evaluate the biological activity of this compound, such as cytotoxicity?

- Mosmann Assay : Use the colorimetric MTT assay to measure cell viability. Prepare serial dilutions (1–100 µM) and incubate with cell lines (e.g., HeLa) for 24–48 hours. Calculate IC values using nonlinear regression .

- Mechanistic Studies : Combine with flow cytometry to assess apoptosis (Annexin V/PI staining) or ROS generation (DCFH-DA probe) .

Q. What best practices ensure robust data management and reproducibility in studies involving this compound?

- Raw Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in public repositories (e.g., NIST Chemistry WebBook) .

- Reproducibility : Document synthetic procedures, instrument calibration, and software settings (e.g., SHELX refinement parameters) in supplementary materials .

- Ethical Data Sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) while complying with GDPR for any human-derived data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.